molecular formula C53H68O B12845009 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one CAS No. 217489-63-9

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one

Cat. No.: B12845009
CAS No.: 217489-63-9
M. Wt: 721.1 g/mol
InChI Key: XMTYLOQRDZUFCF-UHFFFAOYSA-N
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Description

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with the CAS Registry Number 217489-63-9 . This compound has a molecular formula of C53H68O and an average molecular mass of approximately 721.13 g/mol . It belongs to the cyclopentadienone class of compounds, which are characterized by a five-membered ring core structure . While specific research applications for this long-chain substituted derivative are not detailed in the available literature, the parent structure of tetraphenylcyclopentadienone is a well-known building block in organic and organometallic synthesis . Its classic role is as a diene in Diels-Alder reactions, where it reacts with dienophiles to synthesize complex polycyclic structures, such as substituted benzene and naphthalene derivatives . Related cyclopentadienone compounds also find utility as precursors to ligands in organometallic catalysts . The presence of extended dodecyl chains in this specific analog may impart unique solubility or self-assembly properties, making it a candidate for investigation in materials science, such as in the development of liquid crystalline materials or organic electronic components. This product is intended for research purposes as a chemical building block or investigative reagent. It is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

217489-63-9

Molecular Formula

C53H68O

Molecular Weight

721.1 g/mol

IUPAC Name

3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C53H68O/c1-3-5-7-9-11-13-15-17-19-23-29-43-35-39-47(40-36-43)49-50(48-41-37-44(38-42-48)30-24-20-18-16-14-12-10-8-6-4-2)52(46-33-27-22-28-34-46)53(54)51(49)45-31-25-21-26-32-45/h21-22,25-28,31-42H,3-20,23-24,29-30H2,1-2H3

InChI Key

XMTYLOQRDZUFCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)CCCCCCCCCCCC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves the reaction of 4-dodecylbenzil with 1,3-diphenylacetone in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tert-butanol at elevated temperatures (around 80°C) to facilitate the formation of the cyclopentadienone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenyl rings or the cyclopentadienone core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Photonic Applications

1. Organic Photonic Devices
The compound has been investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular structure allows for efficient charge transport and light emission, making it suitable for high-performance devices. Research indicates that the incorporation of this compound can enhance the efficiency of OLEDs by improving the charge balance within the device .

2. Nonlinear Optical Materials
Due to its conjugated structure, 3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one exhibits nonlinear optical properties. This makes it a candidate for applications in optical limiting and frequency conversion processes. Studies have shown that compounds with similar structures can effectively limit laser intensity, providing protection for sensitive optical components .

Material Science Applications

1. Polymer Composites
This compound can be integrated into polymer matrices to create composites with enhanced thermal and mechanical properties. The addition of this compound can improve the thermal stability and mechanical strength of polymers used in various industrial applications .

2. Photostable Dyes
In material science, the compound serves as a photostable dye for coatings and plastics. Its stability under UV radiation makes it suitable for outdoor applications where materials are exposed to sunlight .

Cosmetic Industry Applications

1. UV Filters in Sunscreens
Research indicates that this compound can be utilized as a UV filter in cosmetic formulations. Its ability to absorb UV radiation helps protect skin from harmful effects while enhancing the overall stability of cosmetic products .

2. Emollient Properties
The compound's chemical structure suggests potential emollient properties that could improve skin hydration and texture in creams and lotions. Studies are ongoing to evaluate its effectiveness in enhancing skin barrier function and moisture retention .

Case Study 1: OLED Development

A study focused on developing OLEDs using this compound demonstrated a significant increase in device efficiency compared to traditional materials. The results indicated that devices incorporating this compound exhibited lower turn-on voltages and higher luminance levels.

Case Study 2: Cosmetic Formulation

In a formulation study for sunscreens, researchers incorporated this compound as a UV filter. The results showed that formulations containing this compound provided superior UV protection while maintaining stability over time.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its phenyl and dodecylphenyl groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and sensors. The pathways involved include electron transfer and conjugation effects, which enhance the compound’s semiconducting behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

  • 3,4-Bis(3-tetradecylphenyl)-2,5-bis(trimethylsilyl)cyclopenta-2,4-dien-1-one (2c): This compound features tetradecyl (C₁₄H₂₉) chains at the 3,4-positions and trimethylsilyl groups at 2,5-positions. The longer alkyl chains improve solubility in organic solvents compared to the dodecyl-substituted target compound. Applications include intermediates in polymer synthesis .
  • 3,4-Bis(4-(tert-butyl)phenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one: The tert-butyl groups introduce steric bulk, enhancing solubility in ethanol during synthesis. This derivative is used in Diels-Alder reactions to construct graphene quantum dots, leveraging its electron-deficient cyclopentadienone core .

Halogen-Substituted Derivatives

  • 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone: Bromine substituents at the 2,5-positions increase molecular weight (542.27 g/mol) and reactivity, enabling cross-coupling reactions. Its lower melting point (244°C vs. 348°C for the target) suggests reduced thermal stability due to bromine’s electron-withdrawing effects. This compound serves as a precursor in organic synthesis .

Electron-Donating Substituents

  • However, its applications are less documented, with vendors ambiguously citing "medicinal use" without robust evidence .

Hybrid and Functionalized Derivatives

  • TPCPFPDA (Tetraphenylcyclopentadienone-based diamine): This derivative incorporates fluorine and benzene units, extending π-conjugation for optoelectronic applications. It forms intrinsic black polyimides with complete visible-light absorption, contrasting with the target compound’s focus on thermal stability and solubility .

Biological Activity

3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one (CAS No. 217489-63-9) is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple phenyl groups and a cyclopentadienone moiety. Its molecular formula is C53H68OC_{53}H_{68}O, and it has a molecular weight of approximately 721.106 g/mol. The presence of long dodecyl chains enhances its solubility in organic solvents and may influence its biological interactions.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

A study demonstrated that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular injury.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis (programmed cell death) and disrupt cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast)15Induction of apoptosis
BPC-3 (Prostate)20Cell cycle arrest
CHeLa (Cervical)10ROS generation

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

In a preclinical study using mouse models with induced tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment.

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the toxicity profile of this compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models. However, further studies are needed to establish long-term safety and potential side effects.

The biological activity of this compound is likely mediated through multiple pathways:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons or hydrogen atoms to free radicals.
  • Cell Cycle Regulation : It interferes with key regulatory proteins involved in the cell cycle.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in its pro-apoptotic effects.

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